REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[O:14][N:13]=[C:12]([CH:15]([CH3:17])[CH3:16])[N:11]=1)(C)(C)C.[ClH:19]>ClCCl>[ClH:19].[CH:15]([C:12]1[N:11]=[C:10]([CH2:9][CH2:8][NH2:7])[O:14][N:13]=1)([CH3:17])[CH3:16] |f:3.4|
|
Name
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tert-butyl[2-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamate
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Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCC1=NC(=NO1)C(C)C)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 16 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
is stirred for another 72 hours at ambient temperature and 4 hours at 40° C
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The suspension is evaporated down
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in acetone
|
Type
|
ADDITION
|
Details
|
mixed with diethyl ether and suction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)(C)C1=NOC(=N1)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |